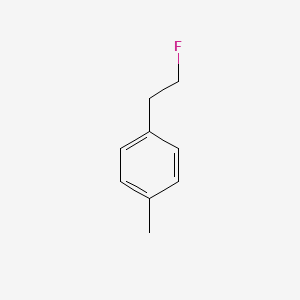
1-(2-Fluoroethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 2-fluoroethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-4-methylbenzene typically involves the alkylation of toluene (4-methylbenzene) with 2-fluoroethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide. The general reaction scheme is as follows:
C6H5CH3+BrCH2CH2F→C6H4(CH3)(CH2CH2F)+HBr
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant flow rates. The use of catalysts, such as palladium or copper, can also improve the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoroethyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluoroethyl group can be reduced to an ethyl group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 4-methylbenzoic acid.
Reduction: 1-(2-Ethyl)-4-methylbenzene.
Substitution: 1-(2-Iodoethyl)-4-methylbenzene.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-4-methylbenzene depends on its specific application. In medicinal chemistry, the fluoroethyl group can enhance the metabolic stability and membrane permeability of drug candidates. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Fluoroethyl)benzene: Lacks the methyl group, resulting in different chemical properties and reactivity.
4-Fluorotoluene: Contains a fluorine atom directly attached to the benzene ring, leading to distinct electronic effects.
1-(2-Chloroethyl)-4-methylbenzene: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness
1-(2-Fluoroethyl)-4-methylbenzene is unique due to the presence of both a fluoroethyl group and a methyl group on the benzene ring. This combination imparts specific chemical properties, such as increased lipophilicity and potential for selective interactions with biological targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
50561-92-7 |
|---|---|
Fórmula molecular |
C9H11F |
Peso molecular |
138.18 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H11F/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3 |
Clave InChI |
PLFWJOGWUGKZHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















